molecular formula C6H9O3- B1228249 3-Methyl-2-oxopentanoate

3-Methyl-2-oxopentanoate

Cat. No.: B1228249
M. Wt: 129.13 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-oxopentanoate, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It belongs to the class of short-chain keto acids and derivatives. This compound is a metabolite of isoleucine and is involved in various biochemical processes in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxopentanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl succinate under esterification conditions . Another method includes the reaction of diethyl oxalate with sodium alkoxide in an alcoholic solution, followed by the addition of 2-methyl butyraldehyde .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of methanol with methyl succinate. This process is favored due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products Formed

Mechanism of Action

3-Methyl-2-oxopentanoate exerts its effects through its involvement in the tricarboxylic acid (TCA) cycle. It is a substrate for the alpha-ketoglutarate dehydrogenase complex (KGDHC), which catalyzes a key step in the TCA cycle. This enzyme complex is crucial for energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxopentanoate is unique due to its specific role in the metabolism of isoleucine and its involvement in the TCA cycle. Its ability to act as a substrate for the alpha-ketoglutarate dehydrogenase complex distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

3-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-M

SMILES

CCC(C)C(=O)C(=O)[O-]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-]

Synonyms

2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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